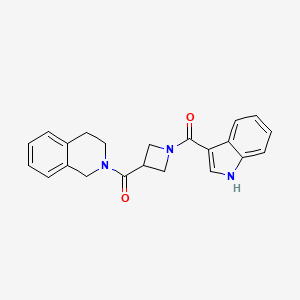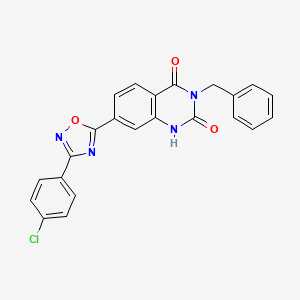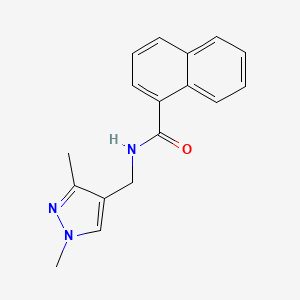
N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-1-naphthamide" involves the formation of heterocyclic systems through condensation reactions. In one study, the synthesis of naphtho[1,2-e]pyrazolo[5,1-b][1,3]oxazine was achieved by condensing 1-dimethylaminomethyl-2-naphthols with bromopyrazoles. This process suggests the formation of a highly reactive o-methylenequinone intermediate from the naphthalene series, which could be relevant to the synthesis of related naphthamide derivatives .
Molecular Structure Analysis
Although the specific molecular structure analysis of "this compound" is not detailed in the provided papers, the structure of related compounds such as naphtho[1,2-e]pyrazolo[5,1-b][1,3]oxazine has been successfully synthesized, indicating the possibility of complex heterocyclic systems in the target molecule. The presence of a pyrazole ring and a naphthyl group in the target molecule suggests a rigid and planar structure, which could influence its chemical reactivity and physical properties .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the conversion of 2-methyl-1,4-naphthoquinone into 3-(acylmethyl) derivatives using appropriate N-ylides. These derivatives can be further cyclized to form naphtho[2,3-c]pyran-5,10-diones through treatment with bromine and subsequent dehydrobromination with triethylamine. Such reactions demonstrate the potential for complex transformations in the synthesis of naphthamide derivatives and may provide insight into the chemical reactions that "this compound" could undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not directly reported in the provided papers. However, the synthesis of related compounds such as naphtho[2,3-c]pyran-5,10-diones and their chromogenic properties in acid media suggest that the target compound may also exhibit distinct color changes under various conditions. This could be indicative of its physical properties, such as solubility and stability, as well as its potential applications in colorimetric assays or as a chromophore .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis and Characterization of Pyrazole Derivatives
Novel Schiff-base ligands, including those involving pyrazole rings, have been synthesized for complexation with metals, demonstrating the versatility of pyrazole derivatives in forming compounds with potential applications in material science and catalysis (Moreira et al., 2021). These studies emphasize the synthetic accessibility and the rich chemistry of pyrazole-containing compounds, suggesting a broad scope for designing new materials and catalysts.
Biological Activities
Cytotoxic Activities
Carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds structurally related to N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-1-naphthamide, have shown potent cytotoxic activities against various cancer cell lines (Deady et al., 2003). These findings highlight the potential of pyrazole derivatives as leads for the development of new anticancer agents.
Antitumor Evaluation of Derivatives
The antitumor activities of various derivatives, including pyrazole and coumarin-based compounds, have been assessed, revealing promising in vitro antitumor activities in cell line assays (Refat et al., 2015). This underscores the therapeutic potential of such derivatives in cancer treatment.
Material Science Applications
Photophysical Studies of Pyrazolone Ligands
The tuning of triplet energy levels in pyrazolone-based ligands to match the energy levels of europium(III) enhances the emission intensity of europium complexes, offering prospects for the development of materials with improved luminescent properties (Shi et al., 2005). This research demonstrates the application of pyrazole derivatives in the design of luminescent materials.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical process that “N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-1-naphthamide” is involved in. Pyrazole derivatives are known to have diverse biological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer activities .
Orientations Futures
The future directions for research on “N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-1-naphthamide” would likely involve further exploration of its synthesis, properties, and potential applications. Given the diverse biological activities of pyrazole derivatives, it could be of interest in the development of new pharmaceuticals .
Propriétés
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-14(11-20(2)19-12)10-18-17(21)16-9-5-7-13-6-3-4-8-15(13)16/h3-9,11H,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXAGNWFFNQGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC(=O)C2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

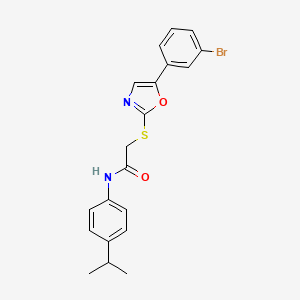
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2552637.png)
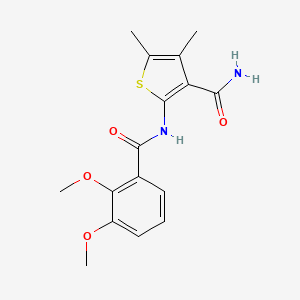
![6-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552640.png)



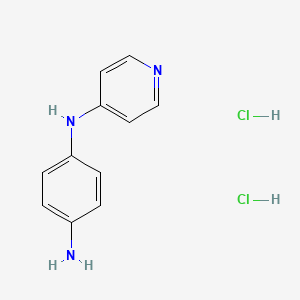
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2552651.png)
![(4-methoxyphenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2552652.png)
![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B2552653.png)
